molecular formula C18H16F2N2O3 B2401851 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034609-43-1

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2401851
CAS No.: 2034609-43-1
M. Wt: 346.334
InChI Key: JEWODPUAFRNQQJ-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound designed for research applications. It features a benzofuran scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological properties . The core benzofuran structure is fused with a benzofuran-2-yl)ethyl moiety and functionalized with a 2,6-difluorophenylurea group. The presence of the benzofuran core suggests potential for investigation in multiple research areas. Oncology Research: Derivatives of benzofuran have demonstrated significant potential as anticancer agents in preclinical research . Their mechanism of action may involve the inhibition of key cellular signaling pathways, such as kinase inhibition, or the induction of apoptosis in malignant cells . The specific substitution pattern on the benzofuran core, particularly the nature and position of side chains, is critical for its cytotoxic activity and selectivity . Anti-infective Research: Benzofuran derivatives have also shown promise in anti-infective research, exhibiting activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus (including MRSA) . The structure-activity relationship (SAR) indicates that substitutions on the benzofuran ring can greatly influence antimicrobial potency . This product is intended for non-human research applications only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-24-16(15-9-11-5-2-3-8-14(11)25-15)10-21-18(23)22-17-12(19)6-4-7-13(17)20/h2-9,16H,10H2,1H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWODPUAFRNQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Benzofuran-2-yl Intermediate: The benzofuran ring is synthesized through cyclization reactions involving phenol derivatives and acetic anhydride.

    Formation of Methoxyethyl Intermediate: The methoxyethyl group is introduced via alkylation reactions using methoxyethyl halides.

    Coupling with Difluorophenyl Isocyanate: The final step involves the reaction of the benzofuran-2-yl and methoxyethyl intermediates with 2,6-difluorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-phenylurea: Lacks the difluorophenyl group, resulting in different chemical properties.

    1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,4-difluorophenyl)urea: Similar structure but with different fluorine substitution pattern.

Uniqueness

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea is unique due to the specific positioning of the difluorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea?

The synthesis typically involves multi-step organic reactions. A plausible approach includes:

  • Benzofuran Core Formation : Gold(I)-catalyzed cyclization of alkynyl precursors to construct the benzofuran moiety, as demonstrated in analogous syntheses of benzo[b]thiophene derivatives .
  • Urea Linkage : Reacting the benzofuran intermediate with 2,6-difluorophenyl isocyanate under anhydrous conditions to form the urea bond.
  • Functionalization : Methoxyethyl group introduction via nucleophilic substitution or coupling reactions.
    Key considerations: Optimize reaction temperatures (e.g., 0–60°C) and solvent systems (THF/DMF) to minimize side products .

Q. How can the structural integrity of this compound be validated?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuran protons at δ 6.5–7.5 ppm, urea NH signals at δ 8–10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ ≈ 387.12 g/mol).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in structurally related urea derivatives .

Q. What preliminary biological activities have been reported for similar urea derivatives?

  • Antimicrobial Activity : Analogous compounds with benzofuran/fluorophenyl motifs show inhibition against Staphylococcus aureus (MIC: 8–32 µg/mL) .
  • Enzyme Inhibition : Urea derivatives often target kinases or hydrolases; evaluate via in vitro assays (e.g., fluorescence-based kinase inhibition) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., IC₅₀ values in MCF-7 or HeLa cells) using MTT assays .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in solubility and bioactivity data?

  • Solubility Discrepancies : Use standardized solvents (DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
  • Bioactivity Variability : Control for impurities (HPLC-MS purity >95%) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate factors like pH or temperature affecting bioactivity .

Q. What computational strategies can predict molecular interactions of this compound?

  • Docking Studies : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), leveraging the urea group’s hydrogen-bonding capacity .
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations : Assess stability in lipid bilayers to predict membrane permeability .

Q. How can researchers optimize synthetic yield while minimizing toxic byproducts?

  • Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic reactions (e.g., urea bond formation) .
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) and use biocatalysts for selective functionalization .
  • Byproduct Analysis : Track intermediates via LC-MS and optimize quenching steps (e.g., rapid cooling to prevent degradation) .

Q. What methodologies are critical for analyzing impurities in bulk synthesis?

  • HPLC-MS : Detect trace impurities (e.g., unreacted isocyanate) with a C18 column and 0.1% formic acid mobile phase .
  • NMR Spiking : Add authentic samples of suspected byproducts to ¹H NMR to identify contaminants .
  • Stability Studies : Accelerated degradation under heat/light to profile degradation products .

Q. How does this compound compare to structurally related benzofuran-urea hybrids?

  • Bioactivity : Fluorophenyl groups enhance target affinity compared to chlorophenyl analogs (e.g., 2x higher kinase inhibition) .
  • Solubility : Methoxyethyl substituents improve aqueous solubility (logP ≈ 2.5) versus alkyl chain derivatives (logP >3.5) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 220°C, similar to other urea derivatives .

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